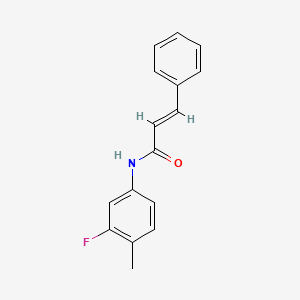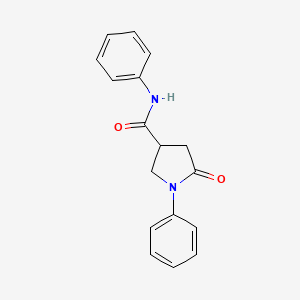![molecular formula C26H29N3O2 B5200508 8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline](/img/structure/B5200508.png)
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PMQ in scientific literature. PMQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Wirkmechanismus
PMQ exerts its effects by binding to sigma-1 receptors, which are located in various regions of the brain and body. Sigma-1 receptors are known to modulate various cellular processes such as calcium signaling, ion channel activity, and protein folding. By binding to sigma-1 receptors, PMQ can modulate these cellular processes and exert its effects on various physiological and biochemical pathways.
Biochemical and Physiological Effects:
PMQ has been shown to have various biochemical and physiological effects in various studies. PMQ has been shown to modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. PMQ has also been shown to modulate ion channel activity, which is crucial for various physiological processes such as nerve conduction and muscle contraction. PMQ has also been shown to modulate protein folding, which is crucial for various cellular processes such as protein synthesis and degradation.
Vorteile Und Einschränkungen Für Laborexperimente
PMQ has various advantages and limitations for lab experiments. One of the advantages of PMQ is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. PMQ also has a relatively low toxicity profile, which makes it a safe tool for use in laboratory experiments. However, one of the limitations of PMQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Zukünftige Richtungen
There are various future directions for PMQ research. One potential direction is to explore the potential applications of PMQ in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to explore the potential applications of PMQ in the field of cancer research, particularly in the development of novel cancer therapies. Additionally, further research is needed to optimize the synthesis method of PMQ and improve its solubility in aqueous solutions.
Synthesemethoden
PMQ can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(1-pyrrolidinylcarbonyl)phenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form PMQ. This synthesis method has been optimized by various researchers to improve the yield and purity of PMQ.
Wissenschaftliche Forschungsanwendungen
PMQ has been used in various scientific research studies due to its potential applications in the field of neuroscience. PMQ has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. PMQ has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c30-26(29-15-1-2-16-29)21-8-10-23(11-9-21)31-24-12-17-28(18-13-24)19-22-6-3-5-20-7-4-14-27-25(20)22/h3-11,14,24H,1-2,12-13,15-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQTKPCCFTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5200436.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B5200448.png)
![3-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5200451.png)

![5-[3-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5200460.png)

![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5200477.png)
![17-(2-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200485.png)
![ethyl 2-amino-4-phenyl-4H-benzo[h]chromene-3-carboxylate](/img/structure/B5200493.png)
![2-chloro-N-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5200507.png)

![(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5200524.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5200530.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-acetylphenyl)acetamide](/img/structure/B5200538.png)